N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(2,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide modification. The 2,5-dimethylphenyl substituent at position 3 and the propanamide group at the ylidene position define its unique stereoelectronic profile. Its synthesis typically involves multi-step reactions, including cyclization, oxidation, and amidation, as observed in analogous thiourea and thiazole derivatives .
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-7-10(2)5-6-11(12)3)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3 |
InChI Key |
UTIBLNXEZQIYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Oxidation to Sulfone: The thiazole ring is then oxidized to form the sulfone group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with propanamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The compound’s tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide scaffold differentiates it from other thiazole-based analogs. For example:
- N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): This analog substitutes the 2,5-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety and replaces propanamide with acetamide.
- Rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384) (): Features a thiopyrano[2,3-d]thiazole core fused with a chromene ring. The 4-chlorophenyl group and absence of sulfone groups reduce polarity compared to the target compound, impacting solubility and blood-brain barrier penetration .
Substituent Variations and Pharmacological Implications
- 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) (): Lacks the sulfone group but introduces a hydrazide side chain. Hydrazide derivatives are associated with antimicrobial activity, suggesting divergent biological targets compared to sulfone-containing analogs .
- (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) ():
Incorporates a dibenzothiadiazocin ring, expanding the aromatic system. The fluorophenyl group may enhance metabolic stability, while the dimethoxyphenyl moiety could modulate receptor interactions .
Research Findings and Limitations
- Biological Data Gaps : While analogs like Les-3384 show validated anticonvulsant activity, the target compound’s specific pharmacological profile remains understudied. Preliminary data suggest structural similarities may translate to overlapping mechanisms .
Biological Activity
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core with a dioxidotetrahydro structure and a propanamide side chain. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Studies have demonstrated that compounds with similar thiazole structures exhibit antimicrobial properties. For instance:
- In vitro studies : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Case Study : A derivative of thiazole was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 |
| Thiazole Derivative B | Escherichia coli | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Research Findings : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 8.2 |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Target Enzymes : The compound has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Inhibition Studies : Inhibition assays revealed that the compound could inhibit COX-2 with an IC50 value of approximately 10 µM.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 10 |
| LOX | 15 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cellular Uptake : The lipophilic nature allows for easy diffusion across cell membranes.
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It potentially affects signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
